molecular formula C12H15N3OS B1386594 (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol CAS No. 1086376-68-2

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol

Cat. No.: B1386594
CAS No.: 1086376-68-2
M. Wt: 249.33 g/mol
InChI Key: BTBMQNURYLJSBS-UHFFFAOYSA-N
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Description

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol is an organoheterocyclic compound with the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol . This compound is characterized by a thienopyrimidine core structure fused with a piperidine ring, and a methanol group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic routes as described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Reduced derivatives with different functional groups.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thienopyrimidine core allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol is unique due to its specific thienopyrimidine core structure and the presence of a piperidine ring with a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)11-10-3-6-17-12(10)14-8-13-11/h3,6,8-9,16H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBMQNURYLJSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227453
Record name 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-68-2
Record name 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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